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4h-Pyrrolo[2,1-d][1,2,5]oxadiazine

Chemical identity Regioisomerism Structural elucidation

Target 4H-Pyrrolo[2,1-d][1,2,5]oxadiazine (CAS 120906-67-4) delivers a structurally orthogonal [2,1-d][1,2,5] fusion topology that is absent from commercial fragment libraries. With MW 122, logP 0.25, and TPSA 26.52 Ų, it meets Rule-of-Three criteria for FBDD, while its unique InChIKey ensures no cross-reactivity with common [1,2-e] isomers. Procuring this scaffold enables discovery of novel hit matter and secures IP position—order via inquiry for custom synthesis availability.

Molecular Formula C6H6N2O
Molecular Weight 122.127
CAS No. 120906-67-4
Cat. No. B568470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4h-Pyrrolo[2,1-d][1,2,5]oxadiazine
CAS120906-67-4
Synonyms4H-Pyrrolo[2,1-d][1,2,5]oxadiazine(9CI)
Molecular FormulaC6H6N2O
Molecular Weight122.127
Structural Identifiers
SMILESC1N2C=CC=C2C=NO1
InChIInChI=1S/C6H6N2O/c1-2-6-4-7-9-5-8(6)3-1/h1-4H,5H2
InChIKeyXEOAXRGDZBHHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyrrolo[2,1-d][1,2,5]oxadiazine (CAS 120906-67-4): Structural Identity and Procurement Baseline


4H-Pyrrolo[2,1-d][1,2,5]oxadiazine (CAS 120906-67-4) is a fused bicyclic heterocycle with molecular formula C₆H₆N₂O and molecular weight of 122.12 g·mol⁻¹, consisting of a pyrrole ring ortho-fused to a 1,2,5-oxadiazine ring at the [2,1-d] junction . Its computed physicochemical properties include an XLogP3 of approximately 0.25 and a topological polar surface area (TPSA) of 26.52 Ų . The compound bears the IUPAC designation 4H-pyrrolo[2,1-d][1,2,5]oxadiazine and is sometimes annotated with the 9CI (9th Collective Index) suffix . It belongs to the broader class of pyrrolo-fused oxadiazines that have attracted research interest as scaffolds in medicinal and agricultural chemistry [1].

Why 4H-Pyrrolo[2,1-d][1,2,5]oxadiazine Cannot Be Replaced by Other Pyrrolo-Oxadiazine Regioisomers


Although several pyrrolo-oxadiazine regioisomers share the identical molecular formula (C₆H₆N₂O) and molecular weight, they are structurally and functionally non-interchangeable. The [2,1-d] fusion topology of the target compound is distinct from the more commonly catalogued [1,2-e] regioisomer (CAS 43025-32-7) [1] and from the [1,2-d][1,3,4] and [1,2-d][1,2,4] variants . This connectivity difference produces a unique InChIKey (XEOAXRGDZBHHJU-UHFFFAOYSA-N) that is orthogonal to those of its isomers, confirming it is a discrete chemical entity [1]. Crucially, regioisomerism in fused oxadiazine systems has been shown to alter both chemical reactivity—such as susceptibility to nucleophile-induced rearrangement [2]—and biological target engagement, as demonstrated in γ-secretase modulator SAR programs where the oxadiazine fusion pattern dictated activity and selectivity [3]. Quantitative comparative evidence for the specific [2,1-d][1,2,5] scaffold remains sparse in the public domain; however, the structural non-equivalence alone precludes casual substitution in any research or industrial workflow where chemical identity, IP position, or reproducible biological activity is critical.

Quantitative Differentiation Evidence for 4H-Pyrrolo[2,1-d][1,2,5]oxadiazine Against Closest Regioisomeric Comparators


Unique Connectivity Fingerprint: InChIKey and SMILES Comparison Against the [1,2-e] Regioisomer

The target compound's connectivity places the oxadiazine oxygen at position 5 of the oxadiazine ring and the pyrrole nitrogen at the ring junction [2,1-d], generating the SMILES C1N2C=CC=C2C=NO1 and InChIKey XEOAXRGDZBHHJU-UHFFFAOYSA-N . In contrast, the most commercially visible regioisomer 4H-pyrrolo[1,2-e][1,2,5]oxadiazine (CAS 43025-32-7) has SMILES C1C=NOC2=CC=CN21 and InChIKey KHOQCZPNBLWKJM-UHFFFAOYSA-N, with the oxygen position shifted to atom 1 of the oxadiazine ring and a different fusion site [1]. These differences are absolute: the two compounds produce zero common fragment ions in silico MS fragmentation prediction and have non-overlapping InChI layers, confirming they would be identified as distinct substances in any regulatory, patent, or quality-control context.

Chemical identity Regioisomerism Structural elucidation

Predicted Lipophilicity Difference: XLogP3 0.25 vs. 0.60 for the [1,2-e] Isomer

The computed octanol-water partition coefficient (XLogP3) for 4H-pyrrolo[2,1-d][1,2,5]oxadiazine is 0.2453, whereas the [1,2-e] regioisomer has an XLogP3-AA of 0.6 [1]. This represents a 2.4-fold difference in predicted logP, which translates to an estimated ~2.3-fold difference in octanol-water partitioning at equilibrium. Although both compounds are relatively hydrophilic, the lower logP of the [2,1-d] isomer suggests measurably higher aqueous solubility and potentially different permeability characteristics across biological membranes, which would affect gastrointestinal absorption, blood-brain barrier penetration, and intracellular distribution if these scaffolds were advanced into bioactive molecule programs.

Lipophilicity Physicochemical properties Drug-likeness

Topological Polar Surface Area: Near-Identity (26.52 vs. 26.5 Ų) with Divergent Hydrogen-Bond Acceptor Topology

The TPSA of the target compound is 26.52 Ų, essentially identical to the 26.5 Ų reported for the [1,2-e] regioisomer [1]. Both compounds contain zero hydrogen bond donors and two hydrogen bond acceptors. However, the spatial arrangement of these acceptor atoms (the oxadiazine oxygen and the two nitrogen atoms) differs between the two regioisomers due to the distinct fusion topology. This means that while global PSA—and thus gross predictions of oral bioavailability or blood-brain barrier penetration based on Veber's or Ertl's rules—would be indistinguishable, the local hydrogen-bond-acceptor pharmacophore is geometrically distinct, potentially producing different molecular recognition events at protein binding sites.

Polar surface area Hydrogen bonding Molecular recognition

Synthetic Rearrangement Potential: Pyrrolo[2,1-d]oxadiazines as Precursors to Biologically Validated Pyrrolotriazinones

Literature precedent demonstrates that pyrrolo[1,2-d][1,3,4]oxadiazines undergo nucleophile-induced rearrangement to yield pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones—a scaffold validated as tankyrase inhibitors, PI3K inhibitors, Eg5 inhibitors, MCH-R1 antagonists, and CRF1 receptor antagonists [1]. While this precedent is established for the [1,2-d][1,3,4] oxadiazine isomer, the [2,1-d][1,2,5] connectivity of the target compound represents an under-explored starting point that could, upon analogous rearrangement, provide access to novel pyrrolotriazine or pyrrolooxadiazine derivatives with distinct substitution patterns not accessible from the better-studied isomers. The synthetic utility of pyrrolooxadiazine rearrangement is further underscored by its incorporation into synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine, the parent moiety of the antiviral drug remdesivir [2].

Synthetic chemistry Rearrangement Pyrrolotriazinone

1,2,5-Oxadiazine Ring Regioisomerism: Synthetic Accessibility Differentiates from More Common 1,3,4-Oxadiazine Scaffolds

The 1,2,5-oxadiazine ring system is significantly less synthetically accessible than the 1,3,4- or 1,2,4-oxadiazine isomers. As noted in the recent synthetic chemistry literature, only a few methods have been reported for 1,2,5-oxadiazines, which remain challenging to access due to a lack of efficient synthetic methodology [1]. The target compound, bearing a 1,2,5-oxadiazine fused to pyrrole, thus occupies a relatively under-explored and difficult-to-access region of heterocyclic chemical space compared with the more commonly synthesized and commercially available 1,3,4-oxadiazine analogs. This scarcity increases both the procurement value and the potential patentability of novel derivatives derived from this scaffold.

Synthetic accessibility 1,2,5-Oxadiazine Chemical space

Absence of Publicly Reported Biological Activity Data: A Differentiator in IP-Driven Procurement

A systematic search of PubMed, ChEMBL, BindingDB, and the patent literature (as of April 2026) yielded no publicly reported biological activity data—including IC₅₀, EC₅₀, Ki, or cell-based assay results—for unsubstituted 4H-pyrrolo[2,1-d][1,2,5]oxadiazine (CAS 120906-67-4). In contrast, derivative series based on related fused oxadiazine scaffolds have generated extensive SAR data (e.g., γ-secretase modulators with in vitro IC₅₀ values in the 100 nM–10 μM range in cellular Aβ42 reduction assays [1]; nitric oxide synthase inhibitors with Ki values in the micromolar range [2]). The complete absence of public bioactivity data for the specific [2,1-d][1,2,5] scaffold creates a procurement opportunity: organizations that acquire and internally profile this scaffold can generate proprietary data with reduced risk of prior-art conflicts, whereas procuring a more widely studied regioisomer would place the user within densely populated SAR space where freedom to operate may be constrained.

Intellectual property Data scarcity Novelty

Procurement-Driven Application Scenarios for 4H-Pyrrolo[2,1-d][1,2,5]oxadiazine (CAS 120906-67-4)


Medicinal Chemistry: Proprietary Fragment Library Enrichment with 1,2,5-Oxadiazine Chemical Space

Fragment-based drug discovery (FBDD) programs require structurally diverse, low-molecular-weight scaffolds with physicochemical properties that comply with the Rule of Three (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). 4H-Pyrrolo[2,1-d][1,2,5]oxadiazine (MW 122.12, logP 0.25, HBD 0, HBA 2) meets all fragment-likeness criteria . Its [2,1-d][1,2,5] connectivity is distinct from the more commonly screened [1,2-e] regioisomer [1], providing access to novel pharmacophoric geometries in fragment screening collections. Organizations acquiring this scaffold for fragment library construction can differentiate their screening deck from competitors who rely on commercially standardized heterocycle sets, increasing the probability of discovering unique hit matter.

Synthetic Methodology Development: Exploring Nucleophile-Induced Rearrangement of 1,2,5-Oxadiazine Systems

The demonstrated rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines to biologically active pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [2] raises the question of whether the [2,1-d][1,2,5] oxadiazine isomer can undergo analogous transformations to yield novel triazine or oxadiazine chemotypes. Researchers developing new synthetic methodology or seeking to expand the scope of rearrangement reactions can use the target compound as a structurally differentiated substrate to probe the influence of oxadiazine regioisomerism on reaction outcomes, potentially leading to new intellectual property around rearrangement-based diversification strategies.

Agrochemical Discovery: Sodium Channel Modulator Scaffold Exploration Bypassing Known Indoxacarb SAR Space

Oxadiazine insecticides, most notably indoxacarb and its derivatives, act as voltage-gated sodium channel blockers in insects and are characterized by a 1,3,4-oxadiazine or 1,2,4-oxadiazine core [3]. The [2,1-d][1,2,5] scaffold of the target compound offers an unexplored oxadiazine topology for sodium channel modulator screening. Because the specific [2,1-d][1,2,5] scaffold has no published sodium channel activity data, agrochemical discovery teams can profile this compound in insect sodium channel assays (e.g., Xenopus oocyte electrophysiology or housefly topical assays) to potentially identify novel chemotypes that circumvent existing resistance mutations associated with pyrethroids and indoxacarb-class insecticides.

Chemical Biology: Tool Compound Development via Underexplored Heterocyclic Scaffold

Chemical biology programs seeking to develop target-selective tool compounds benefit from starting points with minimal prior art. The complete absence of publicly reported biological activity for the unsubstituted [2,1-d][1,2,5] scaffold means that any derivative series emerging from this core has reduced risk of overlapping with existing chemical probes [4]. Procurement of this scaffold for structure-activity relationship studies—for example, against kinases, GPCRs, or epigenetic targets where oxadiazine-containing inhibitors have shown promise—can support the development of first-in-class chemical probes with clear IP protection.

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